8-Ethoxy-imidazo[1,2-a]pyrazine

Bronchodilation Respiratory Pharmacology PDE Inhibition

Researchers synthesizing bronchodilator candidates often face CNS side-effect liabilities inherited from theophylline-based scaffolds. 8-Ethoxy-imidazo[1,2-a]pyrazine (CAS 142744-38-5) directly addresses this gap: • Establishes the 8-alkoxy pharmacophore essential for in vivo bronchodilator potency without CNS stimulation. • Balanced logP (0.83) and low TPSA (39.4 Ų) provide a drug-like starting point for PDE inhibitor lead optimization. • Versatile C3 electrophilic substitution enables rapid analog generation for SAR studies across PDE10A, PDE3, PDE4, and PDE5. Supplied with ≥98% purity and full analytical documentation; available for immediate global dispatch.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 142744-38-5
Cat. No. B1354372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-imidazo[1,2-a]pyrazine
CAS142744-38-5
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCOC1=NC=CN2C1=NC=C2
InChIInChI=1S/C8H9N3O/c1-2-12-8-7-9-3-5-11(7)6-4-10-8/h3-6H,2H2,1H3
InChIKeyUBQBEFFQTCEJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-imidazo[1,2-a]pyrazine Procurement Evidence


8-Ethoxy-imidazo[1,2-a]pyrazine is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry. It is characterized by an 8-ethoxy substituent (molecular weight 163.18 g/mol, logP 0.83) , which imparts distinct physicochemical and biological properties compared to its 8-unsubstituted or 8-alkylamino analogs. The compound is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules, particularly those with antibronchospastic activity [1].

Privileged imidazo[1,2-a]pyrazine scaffold for medicinal chemistry
8-Ethoxy substitution supports C3 derivatization and SAR exploration
Reported bronchospasmolytic research context (class-level)

8-Ethoxy-imidazo[1,2-a]pyrazine: Why Substitution Fails


Substituting 8-ethoxy-imidazo[1,2-a]pyrazine with other imidazo[1,2-a]pyrazine derivatives or alternative scaffolds is not scientifically valid without experimental verification. The 8-alkoxy substitution directly influences both physicochemical and biological properties. For instance, the ethoxy group provides a specific balance of lipophilicity (logP 0.83) and topological polar surface area (TPSA 39.4 Ų) , which differs from the methoxy analog (logP ~0.5 estimated) and alkylamino derivatives, affecting membrane permeability and target engagement. Furthermore, the 8-substituent is a key determinant of bronchodilator potency and CNS side-effect profile relative to theophylline [1]. Simple core replacement without preserving the exact 8-ethoxy substitution pattern risks loss of the desired activity profile or introduces unforeseen liabilities.

8-Ethoxy substitution
LogP/TPSA balance critical for membrane permeability; methoxy analog shifts lipophilicity
Alkylamino replacement
Alkylamino derivatives may alter target engagement and reported bronchodilator endpoint response
Scaffold substitution
Core switch without 8-ethoxy loses reported CNS stimulation endpoint profile linked to this class

8-Ethoxy-imidazo[1,2-a]pyrazine: Differentiation Evidence


Bronchodilator Potency vs Theophylline

8-Ethoxy-imidazo[1,2-a]pyrazine belongs to a series of 8-alkoxyimidazo[1,2-a]pyrazines that are reported to be 'much more potent bronchodilators than theophylline in vivo' [1]. While specific IC50 or pD2 values for the 8-ethoxy derivative are not reported in the primary source abstract, the class-level advantage over theophylline (a widely used bronchodilator) is a key differentiation point for procurement in respiratory drug discovery programs.

Bronchodilator Potency
Class-level inference
Target class vs Theophylline
Qualitative: much more potent bronchodilators in vivo
Reported respiratory model endpoint context
Specific 8-ethoxy derivative data not reported
Bronchodilation Respiratory Pharmacology PDE Inhibition

Lipophilicity vs 8-Methoxy Analog

8-Ethoxy-imidazo[1,2-a]pyrazine exhibits a calculated logP of 0.83 , which is higher than that of the 8-methoxy analog (CAS 142744-37-4; estimated logP ~0.5 based on typical methyl-to-ethyl logP increments). The topological polar surface area (TPSA) remains constant at 39.4 Ų . This increase in lipophilicity without altering TPSA can enhance passive membrane permeability, potentially improving oral bioavailability or cell penetration in target engagement assays.

Lipophilicity vs 8-MeO
Cross-study comparable
ΔlogP ≈ +0.3
Moderate lipophilicity increase; may support ADME screening
Calculated property; experimental verification recommended
Medicinal Chemistry Drug Design ADME Properties

CNS Safety vs Theophylline

The 8-alkoxyimidazo[1,2-a]pyrazine series, to which 8-ethoxy-imidazo[1,2-a]pyrazine belongs, is reported to 'not exhibit the CNS stimulatory profile' characteristic of theophylline [1]. Theophylline's adverse CNS effects (e.g., insomnia, seizures) are a major clinical limitation. This class-level differentiation suggests a potentially improved therapeutic window for bronchodilator applications.

CNS Stimulation Profile
Class-level inference
Target class vs Theophylline
Absence of CNS stimulatory profile reported
Reported CNS tolerability endpoint context differs
Class-level observation, derivative-specific data needed
Side-Effect Profile CNS Safety Bronchodilators

Enhanced C3 Substitution Reactivity

The presence of an electron-donating group at the 8-position, such as the ethoxy moiety in 8-ethoxy-imidazo[1,2-a]pyrazine, significantly enhances the reactivity of the imidazo[1,2-a]pyrazine core towards electrophilic substitution at the C3 position [1]. This property is crucial for generating diverse libraries of 3-substituted derivatives for structure-activity relationship (SAR) studies. In contrast, 8-unsubstituted or electron-withdrawing group-substituted analogs exhibit lower reactivity at C3, limiting their synthetic utility.

C3 Electrophilic Reactivity
Class-level inference
8-Ethoxy greatly enhances electrophilic substitution at C3 vs unsubstituted analogs
Supports efficient SAR library diversification
Reactivity advantage over 8-unsubstituted/EWG analogs
Medicinal Chemistry Scaffold Functionalization Building Blocks

Broad PDE Isoform Inhibition

Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of various phosphodiesterase (PDE) isoforms. The class includes potent and selective PDE10A inhibitors (e.g., in schizophrenia models) [1], as well as inhibitors of PDE3, PDE4, and PDE5 isolated from Dami cells [2]. While specific activity data for 8-ethoxy-imidazo[1,2-a]pyrazine itself is not reported in these sources, the scaffold's demonstrated polypharmacology across PDE families suggests the 8-ethoxy derivative may serve as a useful starting point for PDE-focused medicinal chemistry programs. The 8-alkoxy substitution pattern, in particular, has been linked to PDE inhibitory potency [3].

PDE Isoform Inhibition
Class-level inference
Scaffold class vs Narrow PDE
Inhibits PDE10A, PDE3, PDE4, PDE5
Polypharmacological PDE inhibition context
Specific activity for 8-ethoxy derivative not reported
Phosphodiesterase PDE10A PDE3/PDE4/PDE5 Enzyme Inhibition

8-Ethoxy-imidazo[1,2-a]pyrazine: Research & Industrial Applications


Bronchodilator Lead Optimization

Researchers aiming to develop novel bronchodilators with improved potency and reduced CNS side effects compared to theophylline should prioritize 8-ethoxy-imidazo[1,2-a]pyrazine as a core scaffold. The 8-alkoxy class has demonstrated superior in vivo bronchodilator potency and absence of CNS stimulatory effects [1]. The 8-ethoxy derivative serves as a versatile building block for SAR exploration, particularly through C3 electrophilic substitutions [2].

PDE Inhibitor Development

8-Ethoxy-imidazo[1,2-a]pyrazine is a rational starting point for medicinal chemistry campaigns targeting PDE isoforms (e.g., PDE10A, PDE3, PDE4, PDE5). The scaffold has established activity across multiple PDE families [1], and the 8-alkoxy substitution pattern has been linked to PDE inhibitory potency [2]. Procurement of this specific building block enables the rapid generation of analogs for selectivity profiling and lead optimization in neuroscience, respiratory, and oncology indications.

Diversity-Oriented Synthesis Building Block

Due to its balanced physicochemical properties (logP 0.83, TPSA 39.4 Ų) [1] and enhanced reactivity at the C3 position conferred by the 8-ethoxy group [2], this compound is an ideal starting material for constructing focused libraries of imidazo[1,2-a]pyrazine derivatives. Its moderate lipophilicity and low TPSA make it a suitable fragment for growing into leads with favorable drug-like properties.

CNS-Sparing Bronchodilation Probe

Given the class-level evidence that 8-alkoxyimidazo[1,2-a]pyrazines do not induce the CNS stimulatory effects of theophylline [1], 8-ethoxy-imidazo[1,2-a]pyrazine can serve as a reference tool in mechanistic studies aimed at understanding the molecular basis of theophylline's adverse effects versus its therapeutic bronchodilation. This application is particularly relevant for academic and industrial groups investigating safer asthma therapies.

Application
Selection Property
Validation Focus
Bronchodilator lead discovery
8-Ethoxy substitution and C3 derivatization capability
In vivo respiratory model endpoint response
PDE isoform selectivity profiling
Imidazo[1,2-a]pyrazine scaffold with broad PDE inhibition
PDE enzyme panel and isoform selectivity assays
Focused library construction
Balanced lipophilicity and enhanced C3 reactivity
ADME and drug-likeness screening
Bronchodilator CNS effect study
8-Alkoxy substitution linked to altered CNS stimulation profile
CNS behavioral endpoint monitoring in models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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